{4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone
Overview
Description
{4-[(3,4-Dimethylphenoxy)methyl]phenyl}(phenyl)methanone is an organic compound with the molecular formula C22H20O2 It is characterized by the presence of a phenyl group, a dimethylphenoxy group, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone typically involves the reaction of 3,4-dimethylphenol with benzyl chloride to form 3,4-dimethylphenyl benzyl ether. This intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
{4-[(3,4-Dimethylphenoxy)methyl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, {4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with enzymes and receptors are of particular interest for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of {4-[(3,4-dimethylphenoxy)methyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are influenced by the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethylphenyl)-phenyl-methanone
- (2,4-Dimethylphenyl)-(4-methylsulfanyl-phenyl)-methanone
- (3,4-Dimethylphenyl)-(3-nitro-phenyl)-methanone
Uniqueness
{4-[(3,4-Dimethylphenoxy)methyl]phenyl}(phenyl)methanone is unique due to the presence of both dimethylphenoxy and phenyl groups attached to the methanone moiety. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-[(3,4-dimethylphenoxy)methyl]phenyl]-phenylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-16-8-13-21(14-17(16)2)24-15-18-9-11-20(12-10-18)22(23)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQPQVCZOJZPEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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